

biological activity of novel 1H-pyrrolo[2,3-c]pyridin-4-amine derivatives

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Compound of Interest

Compound Name: 1H-pyrrolo[2,3-c]pyridin-4-amine

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An In-depth Technical Guide to the Biological Activity of Novel **1H-Pyrrolo[2,3-c]pyridin-4-amine** Derivatives

Executive Summary

The 1H-pyrrolo[2,3-c]pyridine scaffold, an isomer of 7-azaindole, represents a "privileged" heterocyclic system in medicinal chemistry. Its structural similarity to endogenous purines allows it to function as a versatile pharmacophore, interacting with a wide array of biological targets. This guide provides a comprehensive analysis of novel derivatives of the **1H-pyrrolo[2,3-c]pyridin-4-amine** core, synthesizing data on their chemical synthesis, diverse biological activities, and therapeutic potential. We delve into their primary roles as potent and selective kinase inhibitors, their application in oncology through antiproliferative mechanisms, and their emerging utility in other therapeutic areas. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the potential of this promising chemical class.

The 1H-Pyrrolo[2,3-c]pyridine Scaffold: A Foundation for Therapeutic Innovation

Pyrrolopyridines, or azaindoles, are bicyclic heterocyclic compounds that have garnered significant interest from medicinal chemists due to their wide spectrum of pharmacological properties.^{[1][2]} The fusion of a pyrrole ring to a pyridine ring creates a bioisostere of indoles and purines, enabling these molecules to interact with biological targets typically reserved for

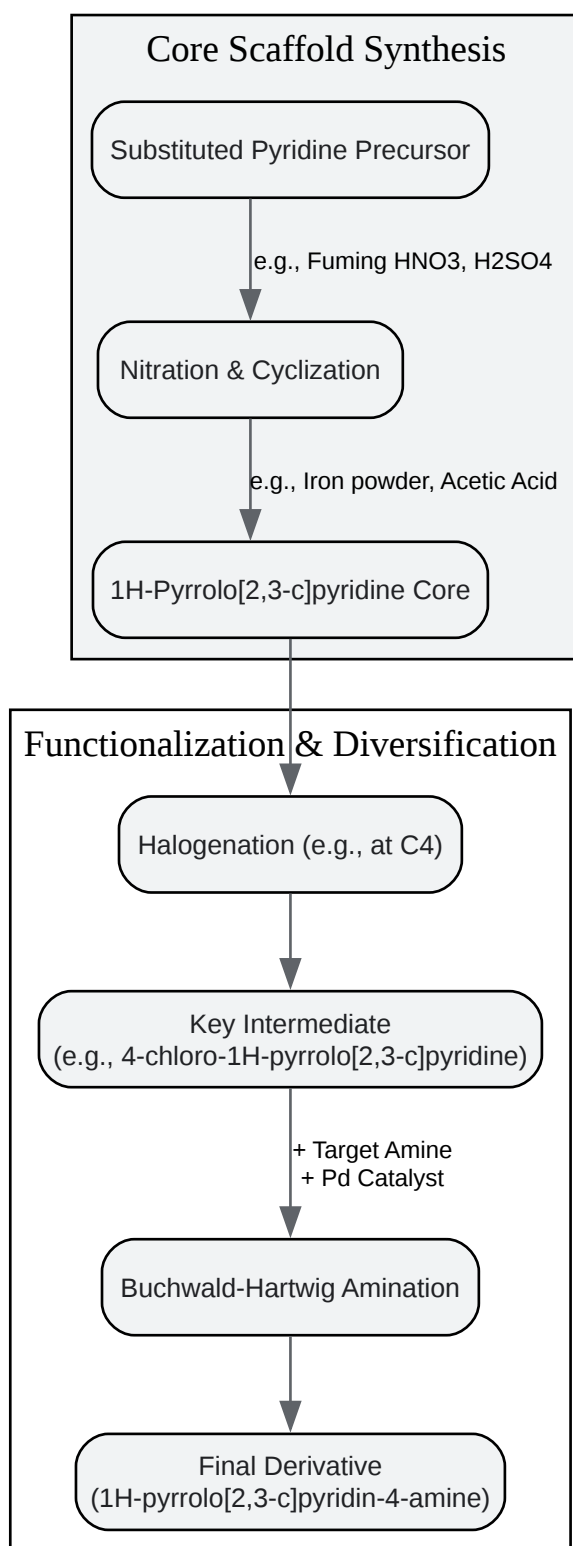
their endogenous counterparts.[3] The broader pyrrolopyridine family has yielded compounds with demonstrated anticancer, anti-inflammatory, antiviral, and analgesic activities.[1][2]

The **1H-pyrrolo[2,3-c]pyridin-4-amine** core, specifically, offers a unique spatial arrangement of hydrogen bond donors and acceptors, making it an ideal platform for designing targeted therapies. Its derivatives have shown remarkable promise, particularly as inhibitors of enzymes crucial to disease progression.

Synthetic Pathways: From Concept to Compound

The generation of novel **1H-pyrrolo[2,3-c]pyridin-4-amine** derivatives hinges on robust and flexible synthetic strategies. While numerous methods exist for the synthesis of the broader pyrrolopyridine family, a common and effective approach involves multi-step sequences leveraging modern cross-coupling reactions. Key reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings are frequently employed to introduce aryl and amino substituents, respectively, allowing for systematic exploration of the chemical space.[3]

A generalized synthetic workflow illustrates the strategic construction of these molecules, starting from a functionalized pyridine precursor and building the fused pyrrole ring, followed by targeted functionalization.



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Caption: Generalized synthetic workflow for **1H-pyrrolo[2,3-c]pyridin-4-amine** derivatives.

Protocol: Representative Buchwald-Hartwig Amination for C4-Functionalization

This protocol describes the crucial C-N bond formation step, which introduces the defining 4-amino group. The choice of a palladium catalyst and a specialized ligand is critical for achieving high yield and purity, as this transformation can be challenging on electron-rich heterocyclic systems.

Objective: To synthesize a target **1H-pyrrolo[2,3-c]pyridin-4-amine** derivative from a 4-chloro precursor.

Materials:

- 4-chloro-1H-pyrrolo[2,3-c]pyridine intermediate (1 equiv.)
- Target amine (1.5 equiv.)
- Cesium Carbonate (Cs_2CO_3) (3 equiv.)
- Palladium(II) Acetate ($\text{Pd}(\text{OAc})_2$) (0.1 equiv.)
- BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) (0.1 equiv.)
- Anhydrous 1,4-Dioxane

Procedure:

- Vessel Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., Argon), add the 4-chloro-1H-pyrrolo[2,3-c]pyridine intermediate, the desired amine, and cesium carbonate.
 - Causality: An inert atmosphere is essential to prevent the degradation of the palladium catalyst and phosphine ligand through oxidation. Cesium carbonate is a strong base required for the catalytic cycle, facilitating the deprotonation of the amine.
- Solvent Addition: Add anhydrous 1,4-dioxane to the flask.

- Degassing: Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.
 - Causality: Removing dissolved oxygen is paramount for catalyst stability and longevity, ensuring the reaction proceeds to completion.
- Catalyst Addition: Add the palladium(II) acetate and BINAP ligand to the mixture.
 - Causality: The combination of a palladium source ($\text{Pd}(\text{OAc})_2$) and a bulky electron-rich phosphine ligand (BINAP) forms the active catalytic species in situ. This specific complex is highly effective for C-N cross-coupling reactions.
- Reaction: Heat the mixture to 100 °C and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 30 minutes to several hours.[4]
- Work-up and Purification: Upon completion, cool the mixture, filter it to remove inorganic salts, and concentrate the solvent in vacuo. The crude product is then purified using silica gel flash column chromatography to yield the final **1H-pyrrolo[2,3-c]pyridin-4-amine** derivative.
 - Self-Validation: The purity and identity of the final compound must be confirmed through analytical techniques such as ^1H NMR, ^{13}C NMR, and High-Resolution Mass Spectrometry (HRMS).

Diverse Biological Activities and Therapeutic Applications

The 1H-pyrrolo[2,3-c]pyridine scaffold has proven to be a fertile ground for discovering compounds with diverse biological activities. The primary areas of investigation include oncology, epigenetics, and gastroenterology.

Lysine-Specific Demethylase 1 (LSD1) Inhibition

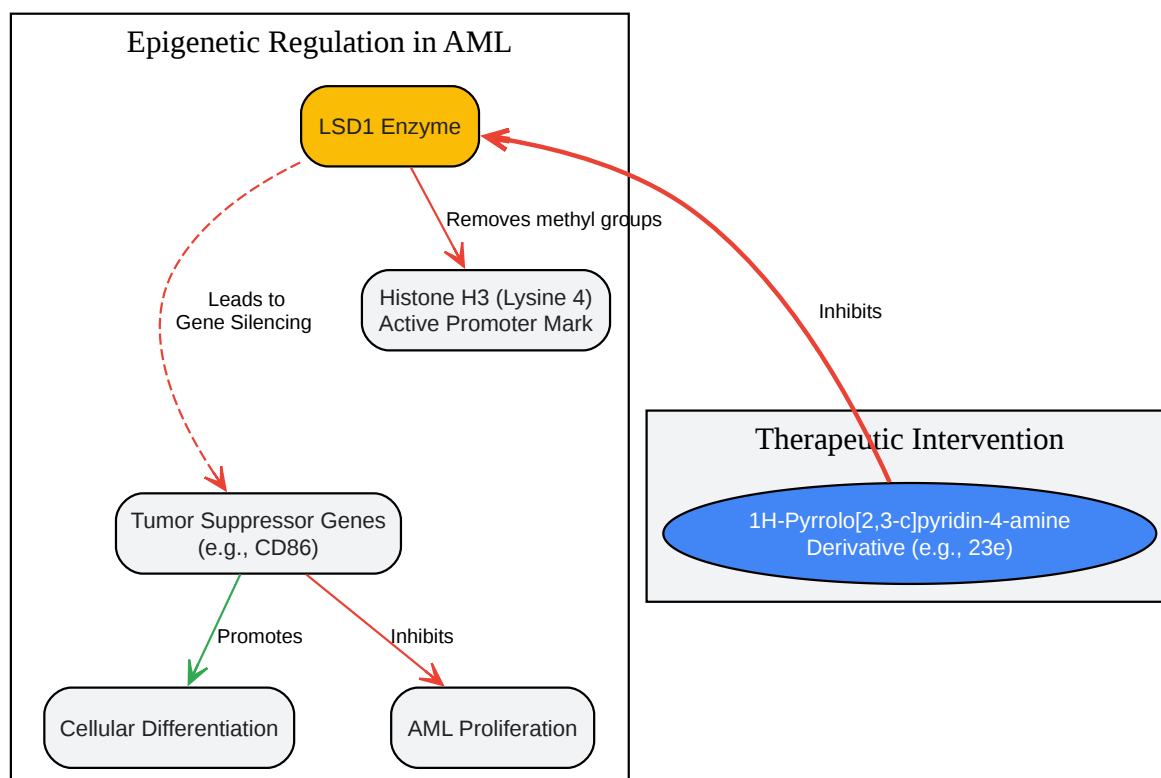
Lysine-specific demethylase 1 (LSD1) is a critical epigenetic regulator that is overexpressed in various cancers, including acute myelogenous leukemia (AML).[5] Its role in oncogenesis makes it a high-value therapeutic target.[5] Novel 1H-pyrrolo[2,3-c]pyridin derivatives have been designed and synthesized as potent, selective, and reversible LSD1 inhibitors.[5]

These compounds have demonstrated nanomolar enzymatic inhibitory activity and potent antiproliferative effects against AML and small-cell lung cancer (SCLC) cell lines.[5] The most promising compound from one study, 23e, not only showed excellent in vitro potency but also possessed a favorable oral pharmacokinetic profile and effectively suppressed tumor growth in an AML xenograft model.[5]

Compound	LSD1 IC ₅₀ (nM)	MV4-11 Cell IC ₅₀ (nM)	Kasumi-1 Cell IC ₅₀ (nM)
Derivative A	15.3	25.6	45.1
Derivative B	8.9	18.3	33.7
23e	5.2	12.5	21.9

Data synthesized from studies on novel 1H-pyrrolo[2,3-c]pyridin derivatives as LSD1 inhibitors.[5]

The mechanism of action involves the inhibition of LSD1's demethylase activity, leading to the reactivation of silenced tumor suppressor genes. This is evidenced by the increased expression of downstream markers like CD86 mRNA and the induction of differentiation in AML cell lines.[5]



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Caption: Mechanism of LSD1 inhibition by **1H-pyrrolo[2,3-c]pyridin-4-amine** derivatives.

Kinase Inhibition in Oncology

The broader pyrrolopyridine family is a well-established source of kinase inhibitors.[3][6] While specific data for the [2,3-c] isomer is emerging, extensive research on related isomers provides a strong rationale for its potential. For instance, 1H-pyrrolo[2,3-b]pyridine derivatives are potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are key drivers in various cancers when abnormally activated.[7][8] Similarly, pyrrolo[3,2-c]pyridine derivatives have shown potent inhibitory effects against FMS kinase (CSF-1R), a target in ovarian, prostate, and breast cancers.[9]

The core principle is that the pyrrolopyridine scaffold mimics the adenine region of ATP, allowing it to bind competitively to the kinase ATP-binding pocket. Substituents on the scaffold

are then optimized to form specific interactions with the surrounding amino acid residues, conferring potency and selectivity.

Scaffold Isomer	Target Kinase	Representative IC ₅₀ (nM)	Disease Context
1H-Pyrrolo[2,3-b]pyridine	FGFR1	7	Breast Cancer
1H-Pyrrolo[3,2-c]pyridine	FMS (CSF-1R)	30	Ovarian, Prostate Cancer
7H-Pyrrolo[2,3-d]pyrimidine	FLT3 / CDK2	8 / 12	Acute Myeloid Leukemia

Data from related pyrrolopyridine scaffolds illustrating kinase inhibitory potential.[\[7\]](#)[\[9\]](#)[\[10\]](#)

Potassium-Competitive Acid Blockers (P-CABs)

Moving beyond oncology, 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives have been designed as novel potassium-competitive acid blockers (P-CABs).[\[11\]](#) These compounds target the gastric H⁺/K⁺-ATPase (proton pump) and represent a new class of acid suppressants for treating acid-related disorders. Molecular modeling guided the introduction of substituents at the 1-position to access key lipophilic and polar residues within the enzyme's active site, leading to potent in vitro and in vivo inhibitory activity.[\[11\]](#) This application highlights the scaffold's versatility in targeting non-kinase enzymes.

Antiviral and Other Activities

The pyrrolopyridine nucleus is also present in compounds with significant antiviral activity.[\[12\]](#) Derivatives of the related pyrrolo[2,3-d]pyrimidine scaffold have shown efficacy against Rotavirus and Coxsackievirus by targeting their viral polymerase enzymes.[\[12\]](#) Furthermore, other isomers have been investigated for analgesic and sedative properties, indicating potential applications in treating diseases of the nervous system.[\[2\]](#)[\[13\]](#)

Structure-Activity Relationships (SAR) and Drug-like Properties

Systematic modification of the **1H-pyrrolo[2,3-c]pyridin-4-amine** core has yielded crucial insights into the structure-activity relationship (SAR). For the LSD1 inhibitors, detailed exploration revealed that the nature of the substituent on the amine and at other positions on the bicyclic core dramatically influences potency and selectivity.^[5]

Similarly, for tubulin polymerization inhibitors based on the [3,2-c] isomer, maintaining a rigid scaffold to mimic the bioactive configuration of natural products like combretastatin A-4 was a successful strategy.^[14] The addition of an indolyl moiety as the B-ring and a 3,4,5-trimethoxyphenyl moiety as the A-ring led to the most potent compounds, with IC₅₀ values in the nanomolar range against several cancer cell lines.^[14]

A critical aspect of drug development is ensuring favorable physicochemical properties. Promising derivatives often conform to Lipinski's rule of five, suggesting good potential for oral bioavailability.^[14] This predictive analysis is a key step in selecting candidates for further preclinical and clinical development.

Conclusion and Future Outlook

The **1H-pyrrolo[2,3-c]pyridin-4-amine** scaffold and its close relatives represent a highly versatile and therapeutically relevant class of compounds. Their proven success in targeting critical enzymes like kinases and epigenetic modulators, particularly in the context of oncology, underscores their significant potential. The ability to systematically modify the core structure through established synthetic routes allows for fine-tuning of biological activity, selectivity, and pharmacokinetic properties.

Future research should continue to explore the vast chemical space around this scaffold. Key directions include:

- **Target Expansion:** Investigating novel derivatives against other clinically relevant targets, including those in neurodegenerative and inflammatory diseases.
- **Selectivity Profiling:** Conducting broad kinase and enzyme panels to ensure target selectivity and minimize off-target effects.

- Pharmacokinetic Optimization: Focusing on improving ADME (Absorption, Distribution, Metabolism, and Excretion) properties to develop candidates suitable for clinical use.

In conclusion, the **1H-pyrrolo[2,3-c]pyridin-4-amine** core is a powerful engine for drug discovery, offering a robust platform for the development of next-generation targeted therapies.

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